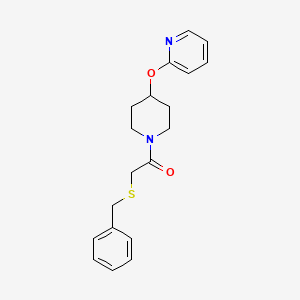

2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone is a chemical compound used in scientific research applications. It is a novel small molecule that has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

Research has demonstrated the synthesis of new pyridine derivatives with variable antimicrobial activity against strains of bacteria and fungi. These compounds, including 2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, have been synthesized through various methods, indicating their potential in the development of new antimicrobial agents. The structural analysis and antimicrobial screening of these compounds highlight their significance in medicinal chemistry research (Patel, Agravat, & Shaikh, 2011).

Hydrogen-Bonding Patterns and Crystal Structures

The study of hydrogen-bonding patterns and crystal structures in enaminones, including analogues of 2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone, provides insights into their molecular interactions. These investigations contribute to the understanding of molecular assemblies and their potential applications in material science and drug design (Balderson, Fernandes, Michael, & Perry, 2007).

Electrochemical Synthesis

Electrochemical synthesis methods have been applied to the production of mono and di-substituted hydroquinone and benzoquinone derivatives, demonstrating the versatility of electrochemical approaches in synthesizing complex organic molecules. Such methods offer a green alternative to traditional synthesis routes, emphasizing the importance of electrochemical techniques in organic synthesis (Nematollahi, Momeni, & Khazalpour, 2014).

Microwave-Assisted Synthesis

Microwave irradiation has been utilized to expedite the synthesis of piperidine-containing pyrimidine imines and thiazolidinones, showcasing the efficiency of microwave-assisted organic synthesis. This method significantly reduces reaction times and improves yields, highlighting its potential in streamlining the synthesis of complex organic compounds (Merugu, Ramesh, & Sreenivasulu, 2010).

Catalytic and Synthetic Applications

Various studies have explored the catalytic behavior and synthetic applications of 2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone and related compounds. These investigations include the synthesis of medicinally important sulfonamides and carboxamides, the exploration of ionic thiol addition reactions, and the development of novel reagents for ketone synthesis from carboxylic acids and aromatic hydrocarbons. Such research underscores the compound's versatility in organic synthesis and catalysis, paving the way for new discoveries in chemical synthesis and drug development (Vinaya et al., 2008; Omar & Basyouni, 1974; Keumi et al., 1988).

Propiedades

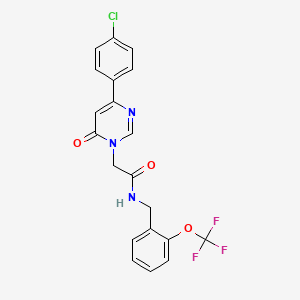

IUPAC Name |

2-benzylsulfanyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2S/c22-19(15-24-14-16-6-2-1-3-7-16)21-12-9-17(10-13-21)23-18-8-4-5-11-20-18/h1-8,11,17H,9-10,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULMLGBVZUPFMLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)CSCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzylthio)-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-Methyl-1,3,4-thiadiazol-2-YL)-2-{4-[5-(thiophen-3-YL)-1,3,4-oxadiazol-2-YL]piperidin-1-YL}acetamide](/img/structure/B2587996.png)

![N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2587998.png)

![2-(3-{[(5-chloro-2-thienyl)sulfonyl]amino}phenoxy)-N-cyclopropylnicotinamide](/img/structure/B2588001.png)

![N1-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-N2-propyloxalamide](/img/structure/B2588003.png)

![Ethyl 2-[[2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]acetate](/img/structure/B2588011.png)

![2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-1-(2-ethylpiperidin-1-yl)ethanone](/img/structure/B2588013.png)